molecular formula C8H5FS B1279753 5-Fluorobenzo[b]thiophene CAS No. 70060-12-7

5-Fluorobenzo[b]thiophene

Cat. No.: B1279753
CAS No.: 70060-12-7
M. Wt: 152.19 g/mol
InChI Key: VKBPSLNJNKFVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[b]thiophene is a fluorinated derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Biochemical Analysis

Biochemical Properties

5-Fluorobenzo[b]thiophene plays a significant role in biochemical reactions, particularly through its interaction with serotonin receptors. It has been shown to have a high affinity for the 5-HT1A receptor, a subtype of serotonin receptor involved in the regulation of mood and anxiety . The compound binds to the serotonin transporter, blocking the reuptake of serotonin and prolonging its effects on cells . This interaction is crucial for its antidepressant properties, as it enhances serotonin signaling in the brain.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by activating the 5-HT1A receptor, leading to increased serotonin levels . This activation can alter gene expression and cellular metabolism, promoting neurogenesis and synaptic plasticity. Additionally, this compound has been observed to modulate the activity of other neurotransmitter systems, further contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5-HT1A receptor with high affinity, leading to receptor activation and subsequent intracellular signaling cascades . This binding inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. Furthermore, this compound may interact with other biomolecules, such as enzymes involved in serotonin metabolism, to enhance its antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies in vitro and in vivo have shown that this compound can sustain its therapeutic effects, with minimal degradation observed . These findings suggest that the compound is suitable for prolonged use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antidepressant effects without notable adverse reactions . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for serotonin metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes . Post-translational modifications, such as phosphorylation, may influence its targeting to specific subcellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . Another method includes the reaction of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine, followed by treatment with potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

5-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance its stability and alter its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPSLNJNKFVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473427
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-12-7
Record name 5-Fluorobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous chlorobenzene (1500 ml) was placed in a 3 liter 3-necked flask equipped with a condenser and a mechanical stirrer. The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA) was added. The mixture was brought to gentle reflux and 161 g (0.74 mol) of crude (4-fluorophenylthio)- acetaldehyde dimethyl acetal was added during 2.5 hours and the solution was further refluxed for 19 hours. The reaction mixture was allowed to cool to ambient temperature and the organic phase was separated from the PPA. Residual PPA was decomposed with water and the resulting aqueous phase was extracted with toluene (2×150 ml). The combined organic phases was dried over MgSO4 and the solvents evaporated. The residue was fractionated to give 62.4 g (55%) of 5-fluorobenzothiophene which had b.p. 76°-77° C./ 4.5 mm Hg and m.p. 21°-22° C. 1H-NMR (CDCl3)δ7.00 (ddd, 1H), 7.20 (d, 1H, J =5.5Hz), 7.36 (dd,1H), 7.47 (d, 1H, J =5.5 Hz), 7.70 (dd,1H).
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[b]thiophene
Reactant of Route 2
5-Fluorobenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
5-Fluorobenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
5-Fluorobenzo[b]thiophene
Reactant of Route 5
5-Fluorobenzo[b]thiophene
Reactant of Route 6
5-Fluorobenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.